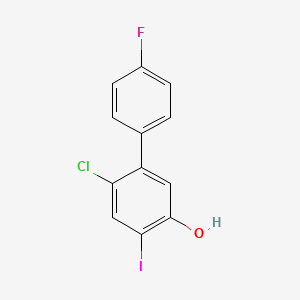

6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol

Description

6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol is a halogenated biphenyl derivative featuring chloro (Cl), fluoro (F), and iodo (I) substituents at positions 6, 4', and 4, respectively, along with a hydroxyl group (-OH) at position 2. The iodine atom introduces steric bulk and polarizability, which may influence solubility, binding affinity, and metabolic stability compared to smaller halogens like Cl or F.

Propriétés

Formule moléculaire |

C12H7ClFIO |

|---|---|

Poids moléculaire |

348.54 g/mol |

Nom IUPAC |

4-chloro-5-(4-fluorophenyl)-2-iodophenol |

InChI |

InChI=1S/C12H7ClFIO/c13-10-6-11(15)12(16)5-9(10)7-1-3-8(14)4-2-7/h1-6,16H |

Clé InChI |

OYGFGUWXYGHIDZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=C(C=C2Cl)I)O)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Compounds:

- 6-Chloro-3-methoxy-flavone-4′-carboxylic acid

- 6-Chloro-3-methoxy-4′-oxazolinyl flavone

- 6-Chloro-4′-oxazolinyl flavonoid

| Property | 6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol (Inferred) | 6-Chloro-3-methoxy-flavone-4′-carboxylic acid | 6-Chloro-4′-oxazolinyl flavonoid |

|---|---|---|---|

| Structure | Biphenyl backbone with Cl, F, I, -OH | Flavone backbone with Cl, methoxy, carboxylic acid | Flavone with Cl, oxazolinyl group |

| Antiviral Activity (IC₅₀) | Not reported | 3.82 µM (HRV-1B) | 5.16 µM (HRV-1B) |

| Cytotoxicity | Not reported | >25 µM (HeLa) | >12.5 µM (HeLa) |

| Key Functional Groups | -OH, halogens | Carboxylic acid, methoxy | Oxazolinyl, Cl |

Analysis: The 6-chloro substitution in flavones correlates with strong antiviral activity against HRV-1B . However, iodine’s larger atomic radius could reduce solubility compared to smaller halogens, affecting bioavailability .

Halogenated Pyridines and Quinoline Derivatives

Key Compounds:

- 6-Chloro-4-(trifluoromethyl)pyridin-2-ol

- 6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol

| Property | 6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol (Inferred) | 6-Chloro-4-(trifluoromethyl)pyridin-2-ol | 6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol |

|---|---|---|---|

| Molecular Weight | ~400–450 (estimated) | 197.54 | 337.74 (C₁₅H₉ClFNO₃S) |

| LogP | ~3.0–4.0 (estimated) | 1.5 | Not reported |

| Key Features | Iodo, biphenyl backbone | CF₃ group, pyridine ring | Sulfonyl group, quinoline backbone |

Analysis: The trifluoromethyl (CF₃) group in pyridines enhances lipophilicity (LogP = 1.5) and metabolic stability . The sulfonyl group in the quinoline derivative introduces strong electron-withdrawing effects, which could stabilize the molecule in enzymatic environments .

Biphenyl and Benzoxazinone Derivatives

Key Compounds:

- [1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-4'-methoxy-3'-(trifluoromethyl)

- 6-Chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one

| Property | 6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol (Inferred) | 6-Chloro-4'-methoxy-3'-(trifluoromethyl)biphenyl | Benzoxazinone Derivative (CAS 896657-08-2) |

|---|---|---|---|

| Molecular Weight | ~400–450 (estimated) | 330.69 | 412.8 |

| Key Substituents | Iodo, -OH, F | CF₃, methoxy | Chloro, fluoro, pyrrole, ketone |

| Biological Activity | Not reported | Not reported | Not reported |

Analysis: The trifluoromethyl group in biphenyl derivatives enhances electronegativity and resistance to oxidative degradation .

Critical Insights and Limitations

- Halogen Effects : Chloro and fluoro substituents improve metabolic stability and binding affinity, while iodine may enhance binding but reduce solubility.

- Structural Backbone: Biphenyl systems offer rigidity for target engagement, whereas flavones and quinolines provide planar structures for π-π interactions.

- Data Gaps : Direct biological data for 6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol are absent; inferences rely on analogs. Cytotoxicity and pharmacokinetic profiles remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.